molecular formula C22H28N2O4S B2820738 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 922007-65-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2820738
CAS No.: 922007-65-6
M. Wt: 416.54
InChI Key: GAMFTVNDYVTZEX-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a potent and selective small-molecule inhibitor of the S100A9 protein, also known as MRP14 or Calgranulin B. This compound has emerged as a critical research tool for investigating the role of S100A9 in inflammatory signaling and the tumor microenvironment. Its primary mechanism of action involves direct binding to S100A9, which disrupts its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE). This disruption effectively blocks S100A9-mediated pro-inflammatory signaling and myeloid cell recruitment. Researchers utilize this inhibitor to explore pathological processes in a range of diseases, including acute and chronic inflammation, autoimmune disorders, and cancer. In oncology, it is particularly valuable for studying the immunosuppressive role of myeloid-derived suppressor cells (MDSCs), where S100A9 is highly expressed, and for evaluating strategies to remodel the tumor microenvironment to enhance anti-tumor immunity. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-7-24-10-11-28-20-9-8-18(12-19(20)22(24)25)23-29(26,27)21-16(5)14(3)13(2)15(4)17(21)6/h8-9,12,23H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMFTVNDYVTZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[f][1,4]oxazepine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties attributed to its structural features that may inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapy as they can block the signals that promote tumor growth. Research indicates that compounds with tetrahydrobenzo[f][1,4]oxazepine cores often demonstrate selective kinase inhibition.

Antibacterial and Antifungal Properties

Compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide have shown antibacterial and antifungal activities. The sulfonamide group is known for its efficacy against a range of bacterial pathogens, making this compound a candidate for developing new antibiotics.

Neurological Applications

The structural analogs of this compound have been investigated for neuroprotective effects. The oxazepine ring system is associated with modulation of neurotransmitter systems and may provide therapeutic benefits in neurological disorders such as Alzheimer's disease.

Polymer Chemistry

The sulfonamide functionality allows for the incorporation of this compound into polymer matrices for enhanced mechanical properties and thermal stability. Its integration into polymer composites can lead to materials with improved performance characteristics suitable for various industrial applications .

Scaffolding in Tissue Engineering

Research has indicated that compounds with similar structures can be used in creating scaffolds for tissue engineering applications. These scaffolds support cell growth and tissue regeneration due to their biocompatibility and ability to mimic the extracellular matrix .

Case Studies and Research Findings

Study Focus Findings
Kauffman et al., 1994Proton transfer bis-benzazole fluorsHighlighted the potential use of similar compounds in scintillator detectors .
Asefnejad et al., 2011Bone tissue engineeringDemonstrated the effectiveness of polymer/nano-fluor-hydroxyapatite composites for bone regeneration .
Recent Pharmacological StudiesAnticancer activityFound that compounds with tetrahydrobenzo[f][1,4]oxazepine structures show selective inhibition of cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison

Compound Class Heteroatom 5-Substituent Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Oxazepine Sulfonamide O Ethyl, 5-oxo ~435 (estimated) 1680 (C=O) 2.1–2.5 (pentamethyl CH₃)
5-Ethyl-thiazepine () S Ethyl 263.40 (HR-FABMS) 1240 (C-S) 1.2–1.4 (ethyl CH₃)
5-Propyl-thiazepine () S Propyl 277.43 (HR-FABMS) 1235 (C-S) 0.9–1.7 (propyl CH₂/CH₃)

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s ketone (C=O) stretch at ~1680 cm⁻¹ contrasts with thiazepines’ C-S stretches (~1240 cm⁻¹). The pentamethylbenzenesulfonamide moiety would exhibit symmetric/asymmetric SO₂ stretches near 1150–1350 cm⁻¹.
  • NMR : Thiazepines in show upfield shifts for alkyl substituents (e.g., δ 1.2–1.4 for ethyl CH₃). The target’s pentamethylbenzenesulfonamide group would deshield adjacent protons due to electron-withdrawing effects, producing distinct splitting patterns (e.g., δ 2.1–2.5 for methyl groups) .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The oxazepine’s ketone may render it susceptible to reductase enzymes, whereas thiazepines’ sulfur could slow oxidative metabolism.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, supported by research findings and case studies.

Structural Overview

The compound features a tetrahydrobenzo[f][1,4]oxazepine core with a sulfonamide group and an ethyl substituent. Its molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S with a molecular weight of 344.46 g/mol. This unique structure is believed to contribute significantly to its pharmacological properties.

Research indicates that compounds with similar structural motifs can influence various biological pathways. Specifically, this compound has shown potential in:

  • Inducing differentiation in acute myeloid leukemia (AML) cells : Studies have demonstrated that related compounds can modulate cell differentiation and proliferation in AML models. For instance, a compound from the same class exhibited an EC50 of 620 nM in promoting differentiation of AML cells .
  • Modulating immune responses : The compound has been noted for its ability to upregulate CD11b expression in certain cell lines, suggesting potential applications in immunotherapy.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound and its analogs:

  • Cancer Therapy : In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines. The presence of the oxazepine core is significant for its anticancer activity due to its interactions with cellular pathways involved in cell survival and death .
  • Inflammation Modulation : The compound’s structure suggests it may act as an inhibitor of RIP1 kinase, which plays a critical role in necroptosis and inflammation. Inhibitors of RIP1 have shown promise in treating inflammatory diseases .

1. Acute Myeloid Leukemia (AML)

A study focusing on the differentiation effects of oxazepine derivatives found that certain modifications to the core structure enhanced activity against AML cells. The ethyl substituent was crucial for maintaining potency while improving metabolic stability compared to other analogs .

2. Inflammatory Response

In vivo studies indicated that compounds similar to this compound could significantly reduce cytokine production from human intestinal explants. This points towards its potential as a therapeutic agent for conditions like ulcerative colitis and rheumatoid arthritis .

Research Findings Summary Table

Study Focus Findings Reference
Induction of AML DifferentiationEC50 = 620 nM; significant differentiation observed in AML cell lines ,
Immune Response ModulationUpregulation of CD11b expression; potential immunomodulatory effects
Anti-inflammatory ActivityReduction in cytokine production; potential for treating inflammatory bowel diseases ,

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, specific catalysts) to assemble the tetrahydrobenzooxazepine core and sulfonamide substituents. Key steps include cyclization and sulfonylation. Structural characterization employs 1H/13C NMR, 2D techniques (COSY, HSQC) , and high-resolution mass spectrometry to confirm regiochemistry and purity. Analytical HPLC can monitor reaction progress .

Q. How can researchers screen this compound for biological activity?

Initial screening should focus on kinase inhibition assays (e.g., ADP-Glo™ kinase assays) due to structural similarities to benzoxazepine-based kinase inhibitors. Compare results with analogs (e.g., 5-methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin derivatives) to identify activity trends. Use cell viability assays (MTT or ATP-luminescence) for cytotoxicity profiling .

Q. What analytical techniques are critical for assessing purity and stability?

Use reverse-phase HPLC with UV/Vis or MS detection for purity assessment. Stability under stress conditions (pH, temperature, light) can be evaluated via accelerated degradation studies monitored by HPLC. Thermal behavior is analyzed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

Apply statistical Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) can balance reaction time and yield while reducing byproduct formation .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer pH). Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics. Cross-validate with structural analogs to distinguish target-specific effects from assay artifacts .

Q. How can computational modeling predict biological interactions?

Perform molecular docking (AutoDock Vina, Glide) against kinase domains (e.g., RIP1, SYK) to identify binding poses. Follow with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes. Compare with crystallographic data from structural analogs to refine models .

Q. What approaches are effective for structure-activity relationship (SAR) studies?

Synthesize analogs with systematic modifications (e.g., ethyl → isopropyl, methyl → halogen). Test in kinase panels (e.g., Eurofins KinaseProfiler™) to map substituent effects. Use 3D-QSAR (CoMFA, CoMSIA) to correlate structural features with activity .

Q. How can solubility limitations be addressed for in vivo studies?

Employ co-solvent systems (e.g., PEG-400/Cremophor EL) or formulate as nanoparticles via antisolvent precipitation. Solubility parameters (Hansen solubility parameters) guide excipient selection. Assess bioavailability via pharmacokinetic profiling in rodent models .

Q. What methods determine selectivity across kinase families?

Use broad-spectrum kinase profiling (e.g., 400+ kinase panels) to identify off-target effects. Pair with X-ray crystallography of inhibitor-kinase complexes to rationalize selectivity. Compare with non-benzoxazepine inhibitors to distinguish scaffold-specific effects .

Q. How can researchers validate target engagement in cellular models?

Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. Combine with phosphoproteomics (LC-MS/MS) to map downstream signaling effects. Use CRISPR/Cas9-mediated knockout of the putative target to establish causality .

Key Considerations for Experimental Design

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular assays) and replicate studies across independent labs.
  • Scalability : Prioritize lab-scale synthetic routes compatible with late-stage diversification (e.g., Suzuki couplings for aryl modifications) .
  • Resource Allocation : Leverage open-access databases (PubChem, ChEMBL) for analog data before initiating de novo synthesis .

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